- Vinylboronic Acids as Efficient Bioorthogonal Reactants for Tetrazine Labeling in Living Cells, Bioconjugate Chemistry, 2018, 29(4), 982-986

Cas no 90794-33-5 (ethyl 2-(4-iodophenoxy)acetate)

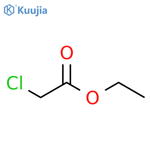

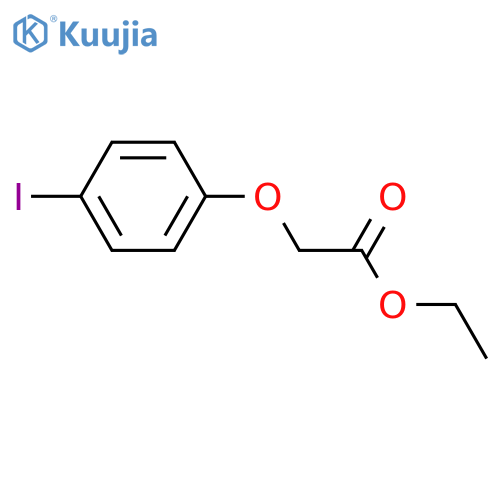

90794-33-5 structure

Nome do Produto:ethyl 2-(4-iodophenoxy)acetate

ethyl 2-(4-iodophenoxy)acetate Propriedades químicas e físicas

Nomes e Identificadores

-

- Acetic acid,2-(4-iodophenoxy)-, ethyl ester

- (4-IODOPHENOXY) ACETIC ACID ETHYL ESTER

- ethyl 2-(4-iodophenoxy)acetate

- 4-iodophenoxyacetic acid ethyl ester

- ethyl 4-iodophenoxyacetate

- Acetic acid, (4-iodophenoxy)-, ethyl ester (9CI)

- Acetic acid, (p-iodophenoxy)-, ethyl ester (7CI)

- Ethyl 2-(4-iodophenoxy)acetate (ACI)

-

- MDL: MFCD06659698

- Inchi: 1S/C10H11IO3/c1-2-13-10(12)7-14-9-5-3-8(11)4-6-9/h3-6H,2,7H2,1H3

- Chave InChI: LSDOOFJZRXYLSK-UHFFFAOYSA-N

- SMILES: O=C(COC1C=CC(I)=CC=1)OCC

Propriedades Computadas

- Massa Exacta: 305.97500

- Contagem de dadores de ligações de hidrogénio: 0

- Contagem de aceitadores de ligações de hidrogénio: 3

- Contagem de Átomos Pesados: 14

- Contagem de Ligações Rotativas: 5

Propriedades Experimentais

- PSA: 35.53000

- LogP: 2.23310

ethyl 2-(4-iodophenoxy)acetate Informações de segurança

ethyl 2-(4-iodophenoxy)acetate Dados aduaneiros

- CÓDIGO SH:2918990090

- Dados aduaneiros:

China Customs Code:

2918990090Overview:

2918990090. Other additional oxy carboxylic acids(Including anhydrides\Acyl halide\Peroxides, peroxyacids and derivatives of this tax number). VAT:17.0%. Tax refund rate:13.0%. Regulatory conditions:nothing. MFN tariff:6.5%. general tariff:30.0%

Declaration elements:

Product Name, component content, use to

Summary:

2918990090. other carboxylic acids with additional oxygen function and their anhydrides, halides, peroxides and peroxyacids; their halogenated, sulphonated, nitrated or nitrosated derivatives. VAT:17.0%. Tax rebate rate:13.0%. . MFN tariff:6.5%. General tariff:30.0%

ethyl 2-(4-iodophenoxy)acetate Preçomais >>

| Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |

|---|---|---|---|---|---|---|---|---|

| Enamine | EN300-232589-0.05g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 0.05g |

$42.0 | 2024-06-19 | |

| Enamine | EN300-232589-0.1g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 0.1g |

$66.0 | 2024-06-19 | |

| Enamine | EN300-232589-5.0g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 5.0g |

$743.0 | 2024-06-19 | |

| Enamine | EN300-232589-0.5g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 0.5g |

$175.0 | 2024-06-19 | |

| Enamine | EN300-232589-1g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 1g |

$256.0 | 2023-09-15 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1789374-1g |

Ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 98% | 1g |

¥6755.00 | 2024-04-25 | |

| Enamine | EN300-232589-1.0g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 1.0g |

$256.0 | 2024-06-19 | |

| Enamine | EN300-232589-2.5g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 2.5g |

$503.0 | 2024-06-19 | |

| Enamine | EN300-232589-10.0g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 95% | 10.0g |

$1101.0 | 2024-06-19 | |

| Enamine | EN300-232589-5g |

ethyl 2-(4-iodophenoxy)acetate |

90794-33-5 | 5g |

$743.0 | 2023-09-15 |

ethyl 2-(4-iodophenoxy)acetate Método de produção

Método de produção 1

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Referência

Método de produção 2

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; 16 h, rt

Referência

- Modular, Bioorthogonal Strategy for the Controlled Loading of Cargo into a Protein Nanocage, Bioconjugate Chemistry, 2018, 29(4), 1186-1193

Método de produção 3

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetone ; overnight, reflux

Referência

- 5-Bromo-norborn-2-en-7-one derivatives as a carbon monoxide source for palladium catalyzed carbonylation reactions, RSC Advances, 2019, 9(53), 30736-30740

Método de produção 4

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Water ; rt

1.2 Reagents: Water ; rt

Referência

- Discovery of Carboranes as Inducers of 20S Proteasome Activity, ChemMedChem, 2010, 5(8), 1236-1241

Método de produção 5

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

Referência

- Catalyst as colour indicator for endpoint detection to enable selective alkyne trans-hydrogenation with ethanol, Nature Catalysis, 2019, 2(6), 529-536

Método de produção 6

Condições de reacção

1.1 Reagents: Sodium hydride Solvents: Tetrahydrofuran ; 30 min, rt

1.2 rt; 1.5 h, rt

1.2 rt; 1.5 h, rt

Referência

- Synthesis of Biphenyl Proteomimetics as Estrogen Receptor-α Coactivator Binding Inhibitors, Organic Letters, 2009, 11(23), 5370-5373

Método de produção 7

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; rt

Referência

- Boron-containing phenoxyacetanilide derivatives as hypoxia-inducible factor (HIF)-1α inhibitors, Bioorganic & Medicinal Chemistry Letters, 2010, 20(4), 1453-1456

Método de produção 8

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Acetone ; 12 - 96 h, rt

Referência

- Discovery of Potent and Selective Agonists for the Free Fatty Acid Receptor 1 (FFA1/GPR40), a Potential Target for the Treatment of Type II Diabetes, Journal of Medicinal Chemistry, 2008, 51(22), 7061-7064

Método de produção 9

Condições de reacção

1.1 Reagents: Potassium carbonate Solvents: Dimethylformamide ; overnight, rt

1.2 Reagents: Water

1.2 Reagents: Water

Referência

- Synthesis and biological evaluation of ortho-carborane containing benzoxazole as an inhibitor of hypoxia inducible factor (HIF)-1 transcriptional activity, Journal of Organometallic Chemistry, 2013, 747, 189-194

ethyl 2-(4-iodophenoxy)acetate Raw materials

ethyl 2-(4-iodophenoxy)acetate Preparation Products

ethyl 2-(4-iodophenoxy)acetate Literatura Relacionada

-

Xianquan Zhuang Environ. Sci.: Water Res. Technol., 2021,7, 789-796

-

Liying Yin,Lin Liu,Ning Zhang Chem. Commun., 2021,57, 10484-10499

-

Hanwen Sun,Haijing Qi Anal. Methods, 2013,5, 267-272

-

Myung Hun Kim,Se-Na Kim,Hanna Lee,Na Kyeong Lee J. Mater. Chem. B, 2020,8, 7914-7920

-

Christopher J. Welch,Kerstin Zawatzky,Alexey A. Makarov,Satoshi Fujiwara,Arimasa Matsumoto,Kenso Soai Org. Biomol. Chem., 2017,15, 96-101

90794-33-5 (ethyl 2-(4-iodophenoxy)acetate) Produtos relacionados

- 1878-94-0(2-(4-Iodophenoxy)acetic Acid)

- 81720-18-5(Methyl 2-(4-Iodophenoxy)acetate)

- 1805088-12-3(2-(Difluoromethyl)-4-hydroxy-6-(trifluoromethyl)pyridine-3-methanol)

- 2172470-03-8(N-{2-(cyclopropanesulfonyl)thiophen-3-ylmethyl}cyclopropanamine)

- 1806179-10-1(3-Hydroxy-6-nitro-2-(trifluoromethoxy)pyridine-5-carboxylic acid)

- 1049748-18-6(1-(2-Methyl-3-nitrophenyl)hydrazine hydrochloride)

- 2137816-92-1(6-amino-N-(propan-2-yl)-1,3-dioxaindane-4-carboxamide)

- 2137433-15-7(rac-N-[(1R,3S)-3-(aminomethyl)cyclopentyl]oxolane-3-carboxamide)

- 958582-68-8(N-(4-ethylphenyl)-2-({3-oxo-2-phenyl-2H,3H-imidazo1,2-cquinazolin-5-yl}sulfanyl)acetamide)

- 2680871-59-2(benzyl N-(3-cyanophenyl)methyl-N-(prop-2-en-1-yl)carbamate)

Fornecedores recomendados

Amadis Chemical Company Limited

(CAS:90794-33-5)ethyl 2-(4-iodophenoxy)acetate

Pureza:99%

Quantidade:5g

Preço ($):252.0